Lipophilicity (XLogP3) Differentiation: 4-Br-6-CF₃ vs. 6-CF₃ and 4-Br Analogs
The introduction of both the 4-bromo and 6-trifluoromethyl groups synergistically increases computed lipophilicity relative to mono-substituted analogs. The target compound (XLogP3 = 3.3) is 0.7 log units more lipophilic than 6-(trifluoromethyl)quinoline-3-carboxylic acid lacking the 4-bromo substituent (XLogP3 = 2.6), and 0.9 log units more lipophilic than 4-bromoquinoline-3-carboxylic acid lacking the 6-CF₃ group (XLogP3 = 2.4) [1]. This difference is quantitatively meaningful for membrane permeability predictions.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 6-(Trifluoromethyl)quinoline-3-carboxylic acid (XLogP3 = 2.6); 4-Bromoquinoline-3-carboxylic acid (XLogP3 = 2.4) |
| Quantified Difference | +0.7 log units (vs. 6-CF₃ analog); +0.9 log units (vs. 4-Br analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2025.04.14); identical algorithm across all comparators [1] |
Why This Matters
A 0.7–0.9 log unit increase in XLogP3 correlates with substantially higher predicted membrane permeability (approximately 5-fold per log unit), making the target a preferred choice when designing scaffolds for intracellular targets or CNS penetration studies.
- [1] PubChem. Computed properties: 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CID 97033490, XLogP3=3.3); 6-(Trifluoromethyl)quinoline-3-carboxylic acid (CID 33778717, XLogP3=2.6); 4-Bromoquinoline-3-carboxylic acid (CID 71607420, XLogP3=2.4). National Center for Biotechnology Information. Accessed 2026-05-02. View Source
